![molecular formula C13H16ClNO4 B1225439 2-(4-Chloro-2-methylphenoxy)acetic acid [2-(ethylamino)-2-oxoethyl] ester](/img/structure/B1225439.png)
2-(4-Chloro-2-methylphenoxy)acetic acid [2-(ethylamino)-2-oxoethyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)acetic acid [2-(ethylamino)-2-oxoethyl] ester is a depsipeptide.
Scientific Research Applications
Analytical Methodologies
Rapid Analysis in Water : Catalina et al. (2000) developed a method for analyzing chlorophenoxy acid herbicides in water. This process involves in situ esterification and extraction, providing an efficient way to detect and quantify these herbicides, including derivatives of 4-chloro-2-methylphenoxy acetic acid (MCPA) (Catalina et al., 2000).
Trace Determination in Complex Matrices : Omidi et al. (2014) described the use of molecular imprinted polymer nanoparticles for sensitive and selective trace determination of MCPA in biological and environmental samples (Omidi et al., 2014).
Phase Transfer Microextraction Method : Nuhu et al. (2012) outlined a method for determining phenoxy herbicides, including 4-chloro-2-methylphenoxy acetic acid, in water using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis (Nuhu et al., 2012).
Chemical Synthesis and Modification
Synthesis of Novel Compounds : Fuloria et al. (2009) researched the synthesis and antimicrobial evaluation of novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide, a compound related to MCPA (Fuloria et al., 2009).
Preparation of Oxadiazole Derivatives : Dewangan et al. (2015) focused on synthesizing and characterizing 1,3,4-oxadiazole derivatives, which involved reacting ethyl (4-chloro-3-methylphenoxy) acetate with various compounds to evaluate their analgesic and anti-inflammatory activities (Dewangan et al., 2015).
Photocatalytic and Environmental Applications
- Photocatalytic Oxidation Study : Topalov et al. (2001) investigated the photocatalytic decomposition of MCPA in aqueous suspensions containing TiO2, providing insights into the environmental degradation of this herbicide (Topalov et al., 2001).
Process Intensification in Catalysis
- Microwave Irradiation in Synthesis : Shinde and Yadav (2014) studied the esterification of MCPA under microwave irradiation, showcasing process intensification in the synthesis of MCPA esters using immobilized lipase catalysis (Shinde & Yadav, 2014).
properties
Product Name |
2-(4-Chloro-2-methylphenoxy)acetic acid [2-(ethylamino)-2-oxoethyl] ester |
|---|---|
Molecular Formula |
C13H16ClNO4 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
[2-(ethylamino)-2-oxoethyl] 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C13H16ClNO4/c1-3-15-12(16)7-19-13(17)8-18-11-5-4-10(14)6-9(11)2/h4-6H,3,7-8H2,1-2H3,(H,15,16) |
InChI Key |
ZZCADUONAKAZOW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)COC(=O)COC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



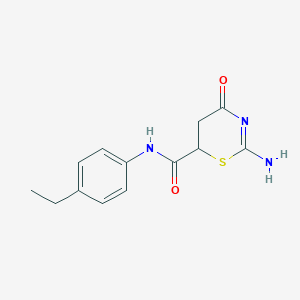
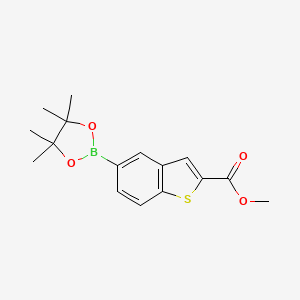
![3,4,5-trimethoxy-N-[4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl]benzamide](/img/structure/B1225358.png)
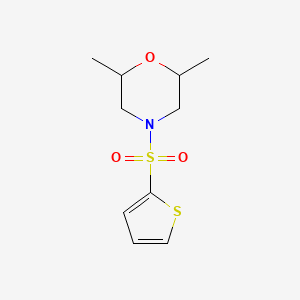
![2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(3-nitroanilino)-2-oxoethyl] ester](/img/structure/B1225363.png)
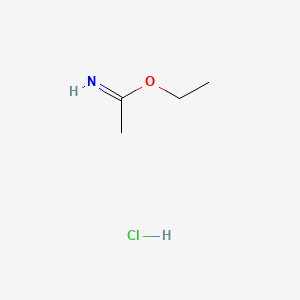
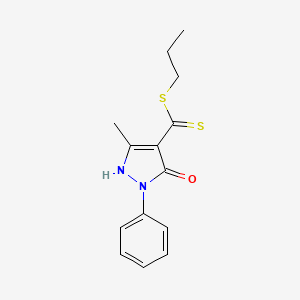
![[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B1225370.png)
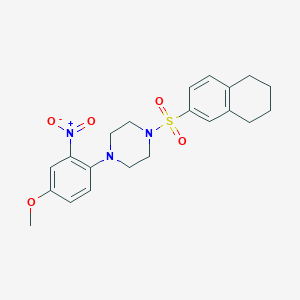
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[oxo(thiophen-2-yl)methyl]-1-indolyl]acetamide](/img/structure/B1225374.png)
![[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B1225376.png)
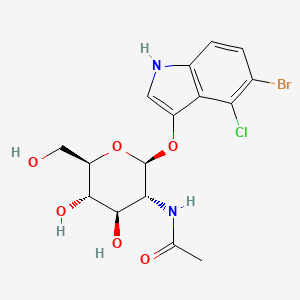
![N-(3,5-dichlorophenyl)-2-[4-(2-phenylthiazol-4-yl)pyrimidin-2-yl]sulfanyl-acetamide](/img/structure/B1225380.png)
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide](/img/structure/B1225381.png)